molecular formula C19H20F2N2O4 B8732359 N'-(2-(3,5-Difluorophenyl)-2-hydroxyacetyl)-2-ethyl-4-methoxy-3-methylbenzohydrazide

N'-(2-(3,5-Difluorophenyl)-2-hydroxyacetyl)-2-ethyl-4-methoxy-3-methylbenzohydrazide

Cat. No. B8732359
M. Wt: 378.4 g/mol
InChI Key: JTTVWCHWXMNGCU-UHFFFAOYSA-N
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Description

N'-(2-(3,5-Difluorophenyl)-2-hydroxyacetyl)-2-ethyl-4-methoxy-3-methylbenzohydrazide is a useful research compound. Its molecular formula is C19H20F2N2O4 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-(2-(3,5-Difluorophenyl)-2-hydroxyacetyl)-2-ethyl-4-methoxy-3-methylbenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(2-(3,5-Difluorophenyl)-2-hydroxyacetyl)-2-ethyl-4-methoxy-3-methylbenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N'-(2-(3,5-Difluorophenyl)-2-hydroxyacetyl)-2-ethyl-4-methoxy-3-methylbenzohydrazide

Molecular Formula

C19H20F2N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

N'-[2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-methoxy-3-methylbenzohydrazide

InChI

InChI=1S/C19H20F2N2O4/c1-4-14-10(2)16(27-3)6-5-15(14)18(25)22-23-19(26)17(24)11-7-12(20)9-13(21)8-11/h5-9,17,24H,4H2,1-3H3,(H,22,25)(H,23,26)

InChI Key

JTTVWCHWXMNGCU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1C)OC)C(=O)NNC(=O)C(C2=CC(=CC(=C2)F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

106.0 g of 3,5-difluorophenylhydroxyacetohydrazide (B2) are dissolved in 820 ml of N,N-dimethylformamide. 104.9 g of 2-ethyl-4-methoxy-3-methylbenzoic acid (B1), 153.9 g of N-3-dimethylaminopropyl-N′-ethylcarbodiimide hydrochloride (DAPECI) and 42.8 g of hydroxybenzotriazole (HOBt) are subsequently added. The reaction mixture is cooled in an ice bath during the addition of the compounds enumerated above. The solution is then stirred at room temperature for 24 hours. For work-up, the reaction mixture is diluted with 3.5 litres of water. The resultant suspension is stirred for one hour, subsequently filtered off and washed with additional water. The filter cake is recrystallised from 2.5 litres of methanol, giving 129.0 g of the title compound as colourless solid having a melting point of 197.1° C. (MS: 401 (MNa+)).
Name
3,5-difluorophenylhydroxyacetohydrazide
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
820 mL
Type
solvent
Reaction Step One
Quantity
104.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
N-3-dimethylaminopropyl-N′-ethylcarbodiimide hydrochloride
Quantity
153.9 g
Type
reactant
Reaction Step Two
Quantity
42.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.5 L
Type
solvent
Reaction Step Four

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